molecular formula C18H12N2O2 B1297486 5(4H)-Oxazolone, 4-(1H-indol-3-ylmethylene)-2-phenyl- CAS No. 102913-26-8

5(4H)-Oxazolone, 4-(1H-indol-3-ylmethylene)-2-phenyl-

Cat. No. B1297486
CAS RN: 102913-26-8
M. Wt: 288.3 g/mol
InChI Key: ZTKMQAKQDWNBLA-UHFFFAOYSA-N
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Description

“5(4H)-Oxazolone, 4-(1H-indol-3-ylmethylene)-2-phenyl-” is a chemical compound that belongs to the family of indole derivatives . Indole derivatives are essential and efficient chemical precursors for generating biologically active structures . They are ideal precursors for the synthesis of active molecules and have been used in multicomponent reactions (MCRs) to access complex molecules .


Synthesis Analysis

The synthesis of indole derivatives often involves multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . For example, the reaction of indole-3-carbaldehyde with N-(4-oxo-2-thioxothiazolidin-3-yl)-carbamides or 3-morpholino-2-thioxothiazolidine provided respectively 5-[(R-1H-indol-3-yl)methylene]-4-oxo-2-thioxothiazolidin-3-ylcarbamides .


Molecular Structure Analysis

Indole derivatives are aromatic compounds that contain a benzenoid nucleus and have 10 π-electrons . They are similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .


Chemical Reactions Analysis

Indole derivatives are known to participate in a variety of chemical reactions. They are often used in multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They are of wide interest because of their diverse biological and clinical applications . Therefore, the future directions in the research of “5(4H)-Oxazolone, 4-(1H-indol-3-ylmethylene)-2-phenyl-” and other indole derivatives could involve further exploration of their therapeutic potential and the development of novel synthetic strategies.

properties

IUPAC Name

4-(indol-3-ylidenemethyl)-2-phenyl-1,3-oxazol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O2/c21-18-16(20-17(22-18)12-6-2-1-3-7-12)10-13-11-19-15-9-5-4-8-14(13)15/h1-11,21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTKMQAKQDWNBLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(O2)O)C=C3C=NC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5(4H)-Oxazolone, 4-(1H-indol-3-ylmethylene)-2-phenyl-

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